molecular formula C6H10N4O B590145 N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide CAS No. 151521-56-1

N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide

Katalognummer: B590145
CAS-Nummer: 151521-56-1
Molekulargewicht: 154.173
InChI-Schlüssel: LGEBCBDHRLZUSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Eigenschaften

CAS-Nummer

151521-56-1

Molekularformel

C6H10N4O

Molekulargewicht

154.173

IUPAC-Name

N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide

InChI

InChI=1S/C6H10N4O/c1-4-3-8-9-6(4)10(11)5(2)7/h3,7,11H,1-2H3,(H,8,9)

InChI-Schlüssel

LGEBCBDHRLZUSC-UHFFFAOYSA-N

SMILES

CC1=C(NN=C1)N(C(=N)C)O

Synonyme

Ethanimidamide, N-hydroxy-N-(4-methyl-1H-pyrazol-3-yl)-

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-hydroxy-N-(4-methyl-1H-pyrazol-5-yl)ethanimidamide
  • N-Hydroxy-N-(3-methyl-1H-pyrazol-4-yl)ethanimidamide
  • N-Hydroxy-N-(4-chloro-1H-pyrazol-3-yl)ethanimidamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the hydroxyl and ethanimidamide groups also contributes to its distinct properties compared to other similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.